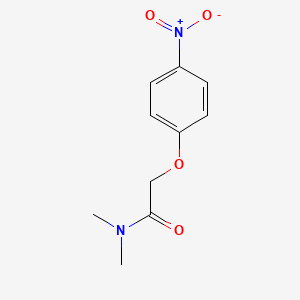

N,N-dimethyl-2-(4-nitrophenoxy)acetamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N,N-dimethyl-2-(4-nitrophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-11(2)10(13)7-16-9-5-3-8(4-6-9)12(14)15/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGQBMVIHEOYOLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404253 | |

| Record name | Acetamide, N,N-dimethyl-2-(4-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50508-31-1 | |

| Record name | Acetamide, N,N-dimethyl-2-(4-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance and Context Within Contemporary Chemical Research

The significance of N,N-dimethyl-2-(4-nitrophenoxy)acetamide in contemporary chemical research can be inferred from the continued interest in the phenoxyacetamide scaffold as a privileged structure in medicinal chemistry and materials science. Various derivatives of phenoxyacetamide have been explored for a range of biological activities. For instance, certain aryloxyacetamide derivatives have been synthesized and evaluated as potential neuroprotective agents. nih.gov The core structure is also amenable to diverse chemical modifications, allowing for the exploration of structure-activity relationships.

Overview of Current Research Landscape Pertaining to the Compound

General Synthetic Approaches

Two principal retrosynthetic disconnections define the general strategies for assembling this compound. The first approach involves forming the amide bond as the final key step, while the second approach prioritizes the formation of the ether bond.

This synthetic pathway involves the formation of the amide bond by reacting a carboxylic acid derivative with dimethylamine (B145610). The key precursor for this route is 2-(4-nitrophenoxy)acetic acid. The carboxylic acid is typically activated to facilitate the reaction with the amine, which can be a multi-step process.

A general procedure involves dissolving the starting amine in a suitable solvent like dichloromethane (B109758) and cooling the solution before adding a base, such as triethylamine. rsc.org The corresponding acid chloride, in this case, 2-(4-nitrophenoxy)acetyl chloride, is then added dropwise. rsc.org The formation of the acid chloride from 2-(4-nitrophenoxy)acetic acid is a standard procedure, often accomplished using reagents like thionyl chloride or oxalyl chloride. The final amide is then typically isolated after a workup procedure. rsc.org Another common method for amide formation is the acetylation of an amine using acetic anhydride (B1165640). chemicalbook.comnih.govnih.gov

The most prevalent method for constructing the phenoxy ether linkage is the Williamson ether synthesis. masterorganicchemistry.comyoutube.com This reaction is a classic SN2 nucleophilic substitution where an alkoxide reacts with an alkyl halide. masterorganicchemistry.com In the context of synthesizing this compound, this involves the reaction of a 4-nitrophenoxide salt with an N,N-dimethyl-2-haloacetamide, such as 2-chloro-N,N-dimethylacetamide.

The reaction is typically initiated by deprotonating 4-nitrophenol (B140041) with a suitable base to form the more nucleophilic phenoxide. youtube.com Common bases include potassium carbonate or sodium hydroxide (B78521). researchgate.netresearchgate.net The reaction is performed in a polar aprotic solvent, which is crucial for solvating the cation of the base while not interfering with the nucleophile. researchgate.net The choice of solvent can significantly impact reaction efficiency, with dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) being effective options. researchgate.netresearchgate.net

Precursor Design and Chemical Transformations

The selection of precursors is dictated by the chosen synthetic strategy.

Route 1 (Etherification-centric): The key precursors are 4-nitrophenol and 2-chloro-N,N-dimethylacetamide. 4-nitrophenol is a standard commercial chemical. The reagent 2-chloro-N,N-dimethylacetamide can be readily synthesized by reacting chloroacetyl chloride with dimethylamine. This route is often favored due to the high efficiency and reliability of the Williamson ether synthesis. A similar approach was used to synthesize an analog, where a substituted phenol (B47542) was reacted with 2-chloro-N-(4-nitrophenyl)acetamide. mdpi.com

Route 2 (Acylation-centric): This route utilizes 2-(4-nitrophenoxy)acetic acid and dimethylamine as the primary precursors. The 2-(4-nitrophenoxy)acetic acid intermediate is itself prepared via a Williamson ether synthesis, by reacting 4-nitrophenol with a haloacetic acid, such as chloroacetic acid, in the presence of a base. jk-sci.comnih.gov Dimethylamine is typically used as a solution in a solvent or as its hydrochloride salt. This strategy adds an extra step for the activation of the carboxylic acid before the final amidation.

Optimization of Reaction Conditions and Catalytic Systems

Optimizing reaction parameters is critical for achieving high yields and purity while minimizing reaction times. Key variables include the choice of solvent, base, temperature, and the use of catalysts.

For the Williamson ether synthesis pathway, polar aprotic solvents are preferred. The use of dimethyl sulfoxide (DMSO) has been shown to significantly increase the yield of ether and reduce reaction time compared to using excess alcohol as a solvent. researchgate.net In one study, replacing the alcohol solvent with DMSO increased the yield of n-butyl ether from 61% to 95% and cut the reaction time from 14 hours to 9.5 hours. researchgate.net Other effective solvents include acetonitrile (B52724) (CH3CN) and N,N-dimethylformamide (DMF). researchgate.netmdpi.com

The choice of base is also crucial. Anhydrous potassium carbonate is a common and effective base for this transformation, often used in solvents like DMF. researchgate.net Sodium hydroxide is also frequently employed. researchgate.net

Temperature plays a significant role in reaction kinetics. Reactions are often heated to reflux to ensure completion. For example, a synthesis of a related compound involved refluxing at 110 °C for 10-16 hours in acetonitrile. mdpi.com In another case, heating at 373 K (100 °C) for 18 hours in DMF was employed. researchgate.net However, optimization can lead to milder conditions; a synthesis of a similar acetamide achieved an 80% yield at 70 °C in just 3 hours. researchgate.net

In some cases, a catalyst can be added to improve reaction rates, particularly when less reactive alkyl chlorides are used. Sodium iodide is sometimes used as a catalyst, as the in-situ formation of the more reactive alkyl iodide can accelerate the SN2 reaction. mdpi.com

| Phenol Precursor | Alkyl Halide Precursor | Solvent | Base | Catalyst | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| 4-aminophenol | 4-nitrofluorobenzene | DMF | K₂CO₃ | None | 100 °C | 18 h | Not specified | researchgate.net |

| 3,5-dihydroxytoluene | 2-chloro-N-(4-nitrophenyl)acetamide | CH₃CN | K₂CO₃ | NaI | 110 °C (Reflux) | 16 h | Not specified | mdpi.com |

| 4-chlorophenol | methyl chloroacetate | DMF | K₂CO₃ | None | 70 °C | 3 h | 80% | researchgate.net |

| n-butyl alcohol | n-butyl chloride | DMSO | NaOH | None | Not specified | 9.5 h | 95% | researchgate.net |

Purification and Isolation Techniques

Following the synthesis, the crude this compound must be isolated and purified to remove unreacted starting materials, reagents, and byproducts. The most common method for purifying solid organic compounds is recrystallization. jcbsc.org

The choice of solvent is critical for successful recrystallization. Often, a binary solvent system, such as ethanol-water, is used to achieve the desired solubility characteristics. jcbsc.org The crude product is dissolved in a minimum amount of the hot solvent or solvent mixture, and then allowed to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution. Other solvents used for recrystallizing similar acetamides include toluene (B28343) and aqueous solutions. nih.govnih.govresearchgate.net

The purification process typically involves the following steps:

Workup: After the reaction is complete, the mixture may be poured into water to precipitate the crude product. researchgate.netjcbsc.org If the reaction solvent is water-miscible (like DMF or DMSO), this step is particularly effective.

Filtration: The solid crude product is collected by filtration. The collected solid, or filter cake, is then washed with a suitable solvent (often water) to remove residual soluble impurities. jcbsc.orgprepchem.com

Recrystallization: The crude solid is dissolved in a hot solvent and allowed to cool, leading to the formation of purified crystals. nih.govnih.govjcbsc.org

Drying: The final purified crystals are collected by filtration and dried, often under reduced pressure (in a vacuum oven or desiccator), to remove any remaining solvent. nih.govprepchem.com

For larger-scale industrial synthesis, techniques like distillation might be employed, particularly for purifying liquid precursors or removing volatile solvents. google.com

| Compound | Purification Technique | Solvent/System | Reference |

|---|---|---|---|

| N-(4-nitrophenyl) acetamide | Recrystallization | Ethanol-water binary mixture | jcbsc.org |

| N-[4-(4-Nitrophenoxy)phenyl]acetamide | Recrystallization | Toluene | researchgate.net |

| N-(4-methoxy-2-nitrophenyl)acetamide | Recrystallization | Aqueous solution | nih.gov |

| N-(4-hydroxy-2-nitrophenyl)acetamide | Recrystallization | Aqueous solution, Methanol | nih.gov |

Comparative Analysis of Synthetic Efficiency and Selectivity

The etherification-centric route (reacting 4-nitrophenol with 2-chloro-N,N-dimethylacetamide) is generally more direct. The Williamson ether synthesis is a robust and high-yielding reaction, especially when optimized with solvents like DMSO or DMF. researchgate.net Yields for analogous etherification reactions can be as high as 80-95%. researchgate.netresearchgate.net This approach consolidates the synthesis into a single key bond-forming step from advanced precursors. The selectivity is typically high, as the phenoxide is a soft nucleophile that preferentially attacks the primary alkyl halide, and side reactions like elimination are less common than with secondary or tertiary halides. masterorganicchemistry.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Without access to this fundamental spectroscopic data for this compound, a scientifically accurate and detailed article on its structural elucidation cannot be generated. The scientific community relies on the publication and dissemination of such data to validate and build upon existing chemical knowledge.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules like this compound. In a typical positive ion mode ESI-MS experiment, the molecule, with a molecular formula of C₁₀H₁₂N₂O₄ and a molecular weight of 224.21 g/mol , would be expected to be readily protonated. This would result in the detection of the protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 225.22.

Further fragmentation of this parent ion via tandem mass spectrometry (MS/MS) would yield characteristic product ions that confirm the compound's structure. The fragmentation pathways are predictable based on the functional groups present. For instance, characterization of similar compounds, such as 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, has been successfully performed using ESI-MS. mdpi.com

Table 1: Predicted ESI-MS Fragmentation for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₁₀H₁₃N₂O₄]⁺ | 225.22 |

| [M-C₂H₆N]⁺ | Ion from loss of dimethylamine | 180.04 |

| [C₆H₄NO₃]⁻ | 4-nitrophenoxide ion (in negative mode) | 138.02 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This technique is essential for isolating the compound from a mixture and confirming its purity before further analysis. For this compound, a reverse-phase HPLC method would likely be employed, using a C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile or methanol. The retention time would be characteristic of the compound under specific chromatographic conditions. The mass spectrometer detector would then provide mass data for the eluting peak, confirming the presence and identity of the target molecule. This method is routinely used for the analysis of related N-(4-nitrophenyl) acetamides. jcbsc.org

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides invaluable information on bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions that govern the crystal's structure.

Single Crystal X-ray Diffraction for Absolute Configuration and Torsion Angles

A single crystal X-ray diffraction study of this compound would reveal its exact molecular conformation. Based on studies of analogous structures, such as N-[4-(4-nitrophenoxy)phenyl]acetamide and N-(4-Methoxy-2-nitrophenyl)acetamide, significant deviations from planarity are expected. nih.govresearchgate.net The dihedral angle between the plane of the nitrophenyl ring and the plane of the acetamide group would be a key structural parameter. In related molecules, these angles can be substantial, indicating steric hindrance and the influence of electronic effects. researchgate.net Torsion angles along the ether linkage (C-O-C) and the amide bond (C-N) would further define the molecule's preferred solid-state conformation. nih.gov

Table 2: Expected Torsion and Dihedral Angles Based on Analogous Structures

| Parameter | Description | Expected Value Range | Reference Analogs |

|---|---|---|---|

| Dihedral Angle | Angle between the two aromatic rings (if applicable) or between a ring and a substituent plane. | 19° - 81° | N-[4-(4-Nitrophenoxy)phenyl]acetamide researchgate.net |

| Torsion Angle | Rotation around the C(aryl)-N(amide) bond. | ~25° | N-(4-Methoxy-2-nitrophenyl)acetamide nih.gov |

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Unlike primary or secondary amides, the tertiary amide in this compound lacks an N-H donor for classical hydrogen bonding. However, it can still participate in weaker intermolecular interactions. The carbonyl oxygen and the oxygens of the nitro group are potent hydrogen bond acceptors. Therefore, weak C—H⋯O hydrogen bonds involving the methyl (CH₃) and methylene (B1212753) (CH₂) protons are expected to be significant in stabilizing the crystal structure.

Additionally, the electron-deficient nitrophenyl ring is capable of engaging in π-π stacking interactions with adjacent rings. Such interactions are a common feature in the crystal structures of nitroaromatic compounds. researchgate.net In the crystal structure of N-[4-(4-nitrophenoxy)phenyl]acetamide, both C—H⋯O contacts and π–π interactions are observed, suggesting they would also be key features for the target compound. researchgate.net

Table 3: Expected Intermolecular Interactions in the Crystal Lattice

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry |

|---|---|---|---|

| Weak Hydrogen Bond | C-H (methyl/methylene) | O=C (carbonyl), O=N (nitro) | H⋯O distance of 2.2-2.8 Å |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelengths of absorption are characteristic of the chromophores present in the molecule.

For this compound, the primary chromophore is the 4-nitrophenoxy system. This system contains a benzene (B151609) ring conjugated with a nitro group, which is a strong electron-withdrawing group, and an ether oxygen. The amide carbonyl group also acts as a chromophore. The expected electronic transitions are π→π* and n→π*.

Studies on similar compounds provide a reliable estimate of where absorption maxima (λmax) would occur. For example, N-(4-nitrophenyl) acetamide shows a strong absorption peak at 315.78 nm, while a more complex derivative, 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, absorbs at 327 nm. mdpi.comjcbsc.org These absorptions are attributed to the high-energy π→π* transition within the conjugated nitrophenyl system. mdpi.com A lower intensity n→π* transition, associated with the non-bonding electrons of the nitro and carbonyl oxygens, would be expected at a longer wavelength but may be obscured by the more intense π→π* band.

Table 4: Predicted UV-Vis Absorption and Electronic Transitions

| Chromophore | Electronic Transition | Expected λmax Range (nm) |

|---|---|---|

| 4-Nitrophenoxy group | π → π* | 315 - 330 |

| Nitro group (NO₂) | n → π* | >350 (weak) |

Synergistic Application of Multi-Modal Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would serve as the primary tools for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR: This technique would be expected to reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their relative proximity. For this compound, one would anticipate specific signals for the two N-methyl groups, the methylene (-CH₂-) bridge, and the protons on the para-substituted aromatic ring. The distinct chemical shifts of the aromatic protons would confirm the substitution pattern.

¹³C NMR: This would identify all unique carbon atoms in the molecule, including the carbonyl carbon of the acetamide group, the carbons of the N-methyl groups, the methylene carbon, and the carbons of the nitrophenyl ring.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the compound and can provide valuable information about its fragmentation pattern, which aids in confirming the connectivity of the atoms. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula, C₁₀H₁₂N₂O₄, by measuring the mass-to-charge ratio to a high degree of accuracy.

Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the functional groups present in the molecule. Key vibrational bands would be expected for the nitro group (NO₂), the carbonyl group (C=O) of the amide, and the C-O-C ether linkage.

While the principles of these synergistic applications are well-established, the specific experimental data and detailed research findings for this compound are not present in the accessible scientific literature. The following tables represent the expected data based on the known structure of the compound, but it must be emphasized that these are predictive and not based on published experimental results.

| Predicted ¹H NMR Data | Chemical Shift (ppm, predicted) | Multiplicity | Integration | Assignment |

| Protons | ~3.0 | Singlet | 6H | N(CH₃)₂ |

| ~4.8 | Singlet | 2H | O-CH₂-C=O | |

| ~7.0 | Doublet | 2H | Aromatic H (ortho to O) | |

| ~8.2 | Doublet | 2H | Aromatic H (ortho to NO₂) |

| Predicted ¹³C NMR Data | Chemical Shift (ppm, predicted) | Assignment |

| Carbon | ~36 | N(CH₃)₂ |

| ~68 | O-CH₂-C=O | |

| ~115 | Aromatic C-H (ortho to O) | |

| ~126 | Aromatic C-H (ortho to NO₂) | |

| ~142 | Aromatic C (ipso to NO₂) | |

| ~163 | Aromatic C (ipso to O) | |

| ~168 | C=O |

| Predicted Mass Spectrometry Data | m/z | Assignment |

| Fragment | 224.0797 | [M]⁺ (Molecular Ion) |

| 181.0664 | [M - C₂H₅NO]⁺ | |

| 138.0320 | [M - C₄H₈NO₂]⁺ | |

| 72.0449 | [C₄H₆NO]⁺ |

Without access to peer-reviewed studies or publicly shared datasets for this compound, a detailed and authoritative article on its advanced spectroscopic and structural elucidation, as per the specified outline, cannot be fully realized. The scientific community awaits such a publication to formally document the comprehensive characterization of this compound.

Mechanistic Organic Chemistry and Reactivity Studies

Chemical Reactions of the Acetamide (B32628) Functional Group

The N,N-dimethylacetamide portion of the molecule is a tertiary amide. This functional group is generally characterized by its stability and resistance to certain chemical transformations due to the delocalization of the nitrogen lone pair into the carbonyl group.

The nitrogen atom in the N,N-dimethylacetamide group lacks a hydrogen atom, making it a tertiary amide. Consequently, it cannot undergo typical acylation reactions that require the substitution of an N-H proton. Direct acylation on the amide nitrogen is not a feasible pathway for derivative synthesis. The synthesis of related amide compounds typically involves the N-acylation of the corresponding amine with an acylating agent google.comgoogle.com. For instance, the synthesis of N,N-dimethylacetamide itself is achieved by reacting dimethylamine (B145610) with acetic acid or acetic anhydride (B1165640) wikipedia.orgchemicalbook.com. Therefore, to synthesize derivatives of N,N-dimethyl-2-(4-nitrophenoxy)acetamide with different N-substituents, it would be necessary to start with a different secondary amine precursor rather than attempting to modify the existing tertiary amide.

The amide bond in this compound exhibits significant stability, particularly under basic conditions wikipedia.org. However, it can be cleaved through hydrolysis under acidic conditions.

The mechanism for acid-catalyzed hydrolysis proceeds as follows:

Protonation: The carbonyl oxygen of the amide is protonated by a strong acid, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon. This step leads to the formation of a tetrahedral intermediate pearson.com.

Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom. This converts the dimethylamino group into a better leaving group (dimethylamine).

Elimination: The tetrahedral intermediate collapses, expelling dimethylamine and reforming the carbonyl group to yield 2-(4-nitrophenoxy)acetic acid.

Kinetic studies on similar amides show that the rate of hydrolysis can be influenced by factors such as solvent composition and temperature researchgate.net. The stability of the amide linkage makes it a robust functional group under many reaction conditions.

Reactivity of the Phenoxy Ether Linkage

The ether linkage in this compound is an alkyl-aryl ether. Ethers are generally known for their chemical inertness and require harsh conditions for cleavage wikipedia.orgacs.org. Cleavage of this bond is typically achieved using strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI) libretexts.org.

The reaction proceeds via an acid-catalyzed nucleophilic substitution mechanism wikipedia.org.

Protonation: The ether oxygen is protonated by the strong acid, forming a good leaving group (an alcohol).

Nucleophilic Attack: A halide ion (Br⁻ or I⁻) then acts as a nucleophile. For an alkyl-aryl ether, the attack occurs at the less sterically hindered alkyl carbon (the one adjacent to the carbonyl group). The C-O bond of an aryl ether is strong and resistant to cleavage because the carbon is sp² hybridized and substitution is unfavorable.

Cleavage of the ether bond would therefore yield 4-nitrophenol (B140041) and 2-chloro-N,N-dimethylacetamide (if using HCl, though HBr and HI are more effective). Diaryl ethers are generally not cleaved by acids, highlighting the relative stability of the bond between the oxygen and the aromatic ring libretexts.org.

Redox Chemistry of the Nitroaromatic System

The nitro group attached to the aromatic ring is highly susceptible to redox reactions, particularly reduction. This transformation is one of the most significant reactions for nitroaromatic compounds.

The nitro group of this compound can be reduced to a variety of other functional groups, most commonly an amino group (-NH₂). The specific product depends on the reducing agent and the reaction conditions. This transformation is crucial for synthesizing the corresponding aniline (B41778) derivative, N,N-dimethyl-2-(4-aminophenoxy)acetamide, a valuable synthetic intermediate.

A range of methods can be employed for this reduction:

Catalytic Hydrogenation: This is a common and clean method, often utilizing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere.

Metal-Acid Systems: Classic methods involve the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

Other Reducing Agents: Reagents like sodium borohydride (B1222165) (NaBH₄) can be used in conjunction with a catalyst. Sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can also effect the reduction.

The general transformation is: R-NO₂ → R-NH₂ (where R is the 2-(N,N-dimethylacetamido)phenoxy group)

Depending on the conditions, intermediate reduction products such as nitroso (R-NO) and hydroxylamino (R-NHOH) compounds can sometimes be isolated.

| Reagent/Catalyst | Conditions | Primary Product | Notes |

|---|---|---|---|

| H₂, Pd/C or PtO₂ | Pressurized H₂ gas, various solvents (e.g., ethanol, ethyl acetate) | Amine (-NH₂) | Commonly used, high yield, clean reaction. |

| Fe, HCl | Aqueous acidic solution, often heated | Amine (-NH₂) | A classic, cost-effective industrial method. |

| SnCl₂, HCl | Acidic solution | Amine (-NH₂) | Effective laboratory-scale method. |

| NaBH₄, NiCl₂ or Pd/C | Alcoholic solvent | Amine (-NH₂) | Milder conditions compared to metal-acid systems. |

| Na₂S or (NH₄)₂S | Aqueous or alcoholic solution | Amine (-NH₂) | Can be used for selective reduction in polynitro compounds. |

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is substituted with two groups that have opposing effects on its reactivity towards substitution reactions.

Electrophilic Aromatic Substitution (EAS): The ring is influenced by the deactivating nitro group (-NO₂) and the activating phenoxy group (-OR). The nitro group is a powerful electron-withdrawing group and a strong deactivator for EAS, directing incoming electrophiles to the meta position wikipedia.orglibretexts.org. The phenoxy group is an electron-donating group (by resonance) and a strong activator, directing to the ortho and para positions libretexts.org. In this molecule, the powerful deactivating effect of the nitro group dominates, making the entire aromatic ring significantly less reactive towards electrophiles than benzene (B151609) libretexts.orglibretexts.org. Electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions would be extremely difficult and require harsh conditions masterorganicchemistry.commasterorganicchemistry.com.

Nucleophilic Aromatic Substitution (NAS): In contrast to its effect on EAS, the electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution numberanalytics.com. It stabilizes the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction libretexts.orgnumberanalytics.com. This activation is most pronounced at the ortho and para positions relative to the nitro group. In this compound, the positions ortho to the nitro group (and meta to the ether linkage) are activated. A strong nucleophile (e.g., an alkoxide or an amine) could potentially attack one of these positions, displacing a hydrogen atom. The mechanism involves the addition of the nucleophile to form the stabilized anionic intermediate, followed by the elimination of a hydride ion (which requires an oxidizing agent) nih.gov. This makes the aromatic ring susceptible to modification by nucleophiles under appropriate conditions.

Investigation of Reaction Mechanisms and Intermediate Species

The reaction mechanisms of this compound can be explored through two main pathways: nucleophilic aromatic substitution and amide hydrolysis.

Nucleophilic Aromatic Substitution (SNAr):

The presence of a strong electron-withdrawing nitro group in the para position of the phenoxy ring makes the aromatic ring susceptible to nucleophilic attack. masterorganicchemistry.com This SNAr reaction typically proceeds through a two-step addition-elimination mechanism. nih.gov

Nucleophilic Attack and Formation of a Meisenheimer Complex: A nucleophile (Nu-) attacks the carbon atom bearing the ether linkage, which is activated by the nitro group. This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge is delocalized over the aromatic ring and the nitro group, which stabilizes the intermediate.

Elimination of the Leaving Group: In the second step, the leaving group, which is the N,N-dimethyl-2-oxyacetamide anion, is expelled, and the aromaticity of the ring is restored.

The rate-determining step is typically the formation of the Meisenheimer complex. nih.gov The stability of this intermediate is crucial for the reaction to proceed.

Amide Hydrolysis:

The hydrolysis of the amide functionality can occur under both acidic and basic conditions, leading to the formation of 2-(4-nitrophenoxy)acetic acid and dimethylamine.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by proton transfer and elimination of dimethylamine.

Base-Catalyzed Hydrolysis: In the presence of a base, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the expulsion of the dimethylamide anion, which is a poor leaving group. Therefore, a proton transfer step is generally required to facilitate the departure of dimethylamine. The rate-limiting step in the base-catalyzed hydrolysis of amides is often the breakdown of the tetrahedral intermediate. nih.gov

Quantitative Assessment of Substituent Electronic and Steric Effects on Reactivity

The reactivity of this compound can be quantitatively assessed by studying the electronic and steric effects of substituents on both the aromatic ring and the N,N-dimethylacetamide moiety. The Hammett and Taft equations are powerful tools for such analyses. wikipedia.orgpharmacy180.com

Electronic Effects on the Aromatic Ring (Hammett Equation):

The Hammett equation, log(k/k0) = ρσ, relates the rate constant (k) of a reaction for a substituted derivative to the rate constant (k0) of the unsubstituted parent compound. wikipedia.org The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) indicates the sensitivity of the reaction to these effects. pharmacy180.com

For the SNAr reaction of N,N-dimethyl-2-(phenoxy)acetamide derivatives with a nucleophile, introducing substituents on the phenyl ring would significantly impact the reaction rate. Electron-withdrawing groups (EWGs) would increase the rate of reaction by stabilizing the negatively charged Meisenheimer intermediate, resulting in a positive ρ value. Conversely, electron-donating groups (EDGs) would decrease the reaction rate.

Illustrative Hammett Data for a Hypothetical SNAr Reaction:

| Substituent (X) | σp | Rate Constant (k, M-1s-1) | log(k/k0) |

| -OCH3 | -0.27 | 0.05 | -1.00 |

| -CH3 | -0.17 | 0.12 | -0.62 |

| -H | 0.00 | 0.30 | 0.00 |

| -Cl | 0.23 | 1.50 | 0.70 |

| -CN | 0.66 | 25.0 | 1.92 |

| -NO2 | 0.78 | 100.0 | 2.52 |

This is a hypothetical data table for illustrative purposes.

A plot of log(k/k0) versus σp would yield a straight line with a positive slope (ρ), confirming that the reaction is favored by electron-withdrawing substituents.

Steric and Electronic Effects on the Acetamide Moiety (Taft Equation):

The Taft equation, log(k/k0) = ρσ + δEs, is used to separate polar (electronic) and steric effects. Here, σ* is the polar substituent constant, Es is the steric substituent constant, and ρ* and δ are the reaction constants for polar and steric effects, respectively.

For the hydrolysis of the amide, substituents on the N,N-dimethyl groups would primarily exert a steric effect. Increasing the bulk of the alkyl groups on the nitrogen atom would hinder the approach of the nucleophile to the carbonyl carbon, thereby decreasing the rate of hydrolysis.

Illustrative Taft Data for a Hypothetical Base-Catalyzed Hydrolysis:

| N-Substituents | σ* | Es | Rate Constant (k, M-1s-1) | log(k/k0) |

| -CH3, -CH3 | 0.00 | 0.00 | 1.2 x 10-4 | 0.00 |

| -CH2CH3, -CH2CH3 | -0.10 | -0.07 | 8.5 x 10-5 | -0.15 |

| -CH(CH3)2, -CH(CH3)2 | -0.19 | -0.47 | 2.1 x 10-5 | -0.76 |

| -C(CH3)3, -C(CH3)3 | -0.30 | -1.54 | 3.0 x 10-6 | -1.60 |

This is a hypothetical data table for illustrative purposes.

A Taft analysis would likely show a significant steric effect (a non-zero δ value), indicating that the rate of hydrolysis is sensitive to the size of the substituents on the nitrogen atom.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed description of the electronic structure of molecules. These methods are instrumental in understanding the fundamental properties of N,N-dimethyl-2-(4-nitrophenoxy)acetamide.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and energetics of chemical compounds. By optimizing the geometry of this compound, DFT can determine the most stable arrangement of its atoms in three-dimensional space. This process involves finding the minimum energy conformation, which corresponds to the equilibrium geometry of the molecule.

Table 1: Representative DFT Functionals and Basis Sets for Molecular Calculations

| Functional | Basis Set | Common Applications |

|---|---|---|

| B3LYP | 6-31G(d) | Geometry optimization, Vibrational frequencies |

| M06-2X | 6-311+G(d,p) | Energetics, Non-covalent interactions |

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. rsc.org This method allows for the calculation of the electronic excited states of the molecule. By determining the energies of these excited states, it is possible to predict the absorption spectrum of the compound. scirp.orgscirp.org

TD-DFT calculations can provide valuable information about the nature of electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different molecular fragments. scirp.org For this compound, this could involve transitions within the nitrophenoxy group, the acetamide (B32628) moiety, or charge transfer between them.

Computational Spectroscopy and Correlation with Experimental Data

Computational methods can simulate various types of spectra, which can then be compared with experimental data to validate the theoretical models and aid in the interpretation of experimental results.

The vibrational modes of this compound can be calculated using DFT. These calculations yield a set of vibrational frequencies and their corresponding intensities, which can be used to simulate the infrared (IR) and Raman spectra of the molecule. scifiniti.com Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching or bending of chemical bonds.

By comparing the predicted spectra with experimentally measured IR and Raman spectra, it is possible to assign the observed spectral bands to specific vibrational modes of the molecule. This correlation is crucial for the structural characterization of the compound. For example, the characteristic stretching frequency of the carbonyl (C=O) group in the acetamide moiety and the symmetric and asymmetric stretching frequencies of the nitro (NO2) group are expected to be prominent features in the vibrational spectra.

Table 2: Predicted Vibrational Frequencies for a Hypothetical Acetamide Derivative

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | 3400 |

| C-H Stretch (aromatic) | 3100 |

| C-H Stretch (aliphatic) | 2950 |

| C=O Stretch | 1680 |

| NO₂ Asymmetric Stretch | 1550 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods can be used to predict the NMR chemical shifts of the different nuclei in this compound, such as ¹H and ¹³C. mdpi.com

The calculation of NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. The predicted chemical shifts can be compared with experimental NMR data to aid in the assignment of signals and to confirm the proposed molecular structure. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or conformational dynamics that are not fully captured by the computational model.

As mentioned in the context of TD-DFT, the electronic absorption spectrum of this compound can be simulated. These simulations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. scirp.org

The simulated UV-Vis spectrum can be a powerful tool for identifying the compound and for understanding its electronic structure. The presence of the nitrophenoxy and acetamide chromophores is expected to give rise to distinct absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum.

Table 3: Simulated Electronic Transitions for a Hypothetical Nitroaromatic Compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |

|---|---|---|---|

| S₀ → S₁ | 3.5 | 354 | 0.25 |

| S₀ → S₂ | 4.1 | 302 | 0.10 |

Analysis of Intermolecular Interactions and Crystal Packing

A complete understanding of the solid-state properties of this compound would necessitate a detailed analysis of its crystal structure and the non-covalent interactions that govern its molecular packing.

Hirshfeld Surface Analysis for Quantifying Close Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification of close contacts between neighboring molecules. To date, no Hirshfeld surface analysis has been published for this compound. Such an analysis would provide crucial information on the nature and extent of interactions such as hydrogen bonds, halogen bonds, and van der Waals forces, which are fundamental to the stability of the crystal lattice.

Energy Framework Analysis for Supramolecular Interactions

To further elucidate the supramolecular architecture of this compound, an energy framework analysis would be instrumental. This computational approach calculates the interaction energies between a central molecule and its neighbors, providing a quantitative measure of the forces that hold the crystal together. The resulting energy frameworks can be visualized as a network of interactions, highlighting the dominant forces and their directionality. In the absence of crystallographic data for this compound, this type of analysis remains to be performed.

Reaction Kinetics and Mechanistic Pathways Elucidation

The reactivity of this compound in various chemical transformations is another area where computational chemistry could provide significant insights.

Transition State Characterization and Activation Energy Determination

Computational methods, particularly density functional theory (DFT), are widely used to model reaction mechanisms. By locating the transition state structures and calculating the associated activation energies, a detailed understanding of the reaction pathways can be achieved. For this compound, such studies could explore its synthesis, degradation, or participation in other chemical reactions. However, no published research has reported on the transition state characterization or activation energy determination for reactions involving this specific compound.

Solvent Effect Modeling (e.g., Solvation Model Based on Density, SMD)

The influence of the solvent on reaction kinetics and thermodynamics is a critical aspect of chemical reactivity. Solvation models, such as the Solvation Model based on Density (SMD), can be employed to simulate the effect of different solvents on the behavior of this compound in solution. These models are essential for comparing theoretical predictions with experimental observations, which are often conducted in the liquid phase. As of now, no studies have applied solvent effect modeling to this compound.

Advanced Electronic Structure Analysis

A deeper understanding of the chemical properties and potential applications of this compound could be gained through advanced electronic structure analysis. Techniques such as Natural Bond Orbital (NBO) analysis, Atoms in Molecules (AIM) theory, and the analysis of the electrostatic potential would reveal details about charge distribution, bond orders, and reactive sites within the molecule. This information is invaluable for predicting its chemical behavior and designing new materials. Regrettably, no such advanced electronic structure analyses have been reported for this compound.

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interactions. It provides a localized, "chemist's" view of electron density, allowing for the quantitative assessment of electron delocalization and charge transfer between orbitals. This is often achieved by examining the second-order perturbation theory energy of stabilization, E(2), which quantifies the energetic importance of donor-acceptor (bond-antibond) interactions. For this compound, such an analysis would be expected to reveal significant delocalization involving the lone pairs of the ether and amide oxygen atoms, the nitro group, and the π-system of the phenyl ring. However, specific E(2) values from published research are not available.

Molecular Electrostatic Potential (MESP) Analysis for Reactive Sites

The Molecular Electrostatic Potential (MESP) surface is a valuable resource for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive and negative potential. Negative regions (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while positive regions (blue) are electron-poor and prone to nucleophilic attack. For this compound, one would anticipate strong negative potentials around the oxygen atoms of the nitro and carbonyl groups, identifying them as likely sites for electrophilic interaction. Conversely, positive potentials would be expected around the hydrogen atoms. Without specific computational studies, a quantitative MESP map and its corresponding potential values cannot be presented.

First-Order Hyperpolarizability Calculations for Nonlinear Optical (NLO) Properties

First-order hyperpolarizability (β) is a key parameter that determines a molecule's potential for second-order nonlinear optical (NLO) applications, such as frequency doubling of light. Molecules with large β values often possess a strong donor-acceptor framework, facilitating intramolecular charge transfer. The presence of the electron-donating phenoxy group and the electron-withdrawing nitro group in this compound suggests it could exhibit NLO properties. Computational calculations, typically performed using methods like Density Functional Theory (DFT), are essential to quantify the hyperpolarizability. A comparison with a standard NLO material like urea (B33335) is a common practice to gauge its potential. Regrettably, no published computational studies providing the first-order hyperpolarizability values for this compound could be located.

Molecular Modeling Methodologies for Conformational Landscapes and Intermolecular Orientations

Molecular modeling techniques, including quantum mechanics and molecular mechanics, are employed to explore the conformational landscape of a molecule and to understand its preferred intermolecular arrangements in the solid state or in solution. By mapping the potential energy surface as a function of rotatable bonds, the most stable conformers can be identified. For this compound, key torsions would include the C-O-C-C and C-N-C=O dihedral angles. Understanding these conformational preferences is crucial for predicting the molecule's physical and biological properties. However, detailed studies outlining the methodologies and results of such conformational analyses for this specific acetamide derivative are not currently available in the reviewed literature.

Applications in Chemical Sciences and Advanced Materials Research

Role as a Versatile Chemical Precursor and Intermediate in Organic Synthesis

There is no available scientific literature detailing the use of N,N-dimethyl-2-(4-nitrophenoxy)acetamide as a versatile chemical precursor or intermediate in organic synthesis. While the synthesis and utility of related acetamide (B32628) derivatives are documented, specific pathways or reactions involving this compound as a building block for more complex molecules have not been reported. jcbsc.org

Contributions to the Development of Chemical Probes and Reagents

No research could be found that describes the application of this compound in the development of chemical probes or reagents. The functional groups present in the molecule, such as the nitro-aromatic system, could theoretically be explored for such purposes, but no studies have been published to this effect.

Design and Fabrication of Advanced Functional Materials

There is a lack of data on the use of this compound in the design and fabrication of advanced functional materials.

Exploration in Photochromic and Optoelectronic Systems

No studies have been identified that investigate the photochromic or optoelectronic properties of this compound. Research on other nitro-substituted aromatic compounds for optoelectronic applications exists, but this specific molecule has not been a subject of such investigations.

Studies on Color Polymorphism in Crystalline Forms

There are no published studies on the color polymorphism of this compound. While polymorphism is a known phenomenon in organic crystalline materials, an investigation into different crystalline forms and their corresponding colors for this compound has not been reported.

Development of Sensing Platforms for Chemical Species (e.g., Anion Recognition)

No scientific literature is available on the development of sensing platforms based on this compound for the recognition of chemical species, including anions. Although related acetamide structures have been explored as anion sensors, this particular compound has not been featured in such research. mdpi.com

Utility in the Design of Novel Molecular Architectures

There is no information available regarding the utility of this compound in the design of novel molecular architectures, such as in the field of supramolecular chemistry or the construction of metal-organic frameworks.

Future Directions and Emerging Research Avenues

Exploration of Asymmetric Synthesis and Stereochemical Control

Currently, the synthesis of N,N-dimethyl-2-(4-nitrophenoxy)acetamide primarily focuses on achiral routes. However, the introduction of chirality can have profound effects on the biological activity and material properties of a molecule. Future research could therefore be directed towards the development of asymmetric synthetic methods to produce enantiomerically pure forms of derivatives of this compound.

One potential avenue is the use of chiral catalysts in the etherification step. Asymmetric synthesis of diaryl ethers has been achieved with high enantioselectivity through N-heterocyclic carbene catalysis, which could potentially be adapted for the synthesis of chiral phenoxyacetamides. Furthermore, the stereoselective synthesis of related compounds, such as chiral γ-nitro alcohols, has been successfully demonstrated through the combination of organo- and biocatalysis. nih.gov This chemoenzymatic approach could serve as a blueprint for developing stereoselective routes to chiral analogs of this compound. The exploration of chiral auxiliaries is another established strategy in asymmetric synthesis that could be applied. iupac.org

Future research in this area could involve the design of chiral ligands for metal-catalyzed cross-coupling reactions or the development of organocatalytic methods for the asymmetric construction of the C-O bond. The successful implementation of such strategies would not only provide access to novel, stereochemically defined molecules but also open up new possibilities for their application in fields where chirality is a critical determinant of function.

Development of Green Chemistry Approaches for Sustainable Production

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce environmental impact and enhance sustainability. Future research on this compound should prioritize the development of more environmentally benign production methods.

Key areas for improvement include the use of greener solvents, the development of catalytic processes to replace stoichiometric reagents, and the implementation of energy-efficient reaction conditions. For instance, the use of N,N-dimethylformamide (DMF) as a reagent in the synthesis of N,N-dimethylamides is an area of active research, potentially offering more atom-economical routes. mdpi.com One-pot syntheses, such as the direct synthesis of N,N-dimethylaniline from nitrobenzene (B124822) and methanol, exemplify the kind of process intensification that could be applied to the production of this compound to improve efficiency and reduce waste. rsc.org

Biocatalysis also presents a promising green alternative for the synthesis of nitroaromatic compounds. Researchers have developed biocatalyst systems capable of aromatic nitration with high selectivity and reduced environmental impact. The application of such enzymatic systems to the synthesis of this compound could lead to more sustainable manufacturing processes. The exploration of alternative energy sources, such as microwave or ultrasonic irradiation, could also contribute to developing more energy-efficient synthetic protocols. researchgate.net

| Green Chemistry Approach | Potential Application to this compound Synthesis | Anticipated Benefits |

| Use of Greener Solvents | Replacement of traditional organic solvents with bio-based or supercritical fluids. | Reduced volatile organic compound (VOC) emissions and solvent waste. |

| Catalytic Methods | Development of reusable catalysts for amidation and etherification steps. | Increased atom economy, reduced waste, and easier product purification. |

| One-Pot Synthesis | Combining multiple reaction steps into a single process. | Increased efficiency, reduced solvent usage, and lower energy consumption. rsc.org |

| Biocatalysis | Employing enzymes for selective nitration or amide bond formation. | High selectivity, mild reaction conditions, and reduced environmental impact. |

| Alternative Energy Sources | Utilization of microwave or ultrasound to accelerate reactions. | Reduced reaction times and lower energy consumption. researchgate.net |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research, from molecular design to property prediction. For this compound, these computational tools offer a powerful approach to accelerate the discovery of new derivatives with desired properties.

Advanced In-situ Spectroscopic Monitoring of Reaction Processes

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates. Advanced in-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful tools for process analytical technology (PAT).

The application of in-situ FTIR has been demonstrated for monitoring amide bond formation, allowing for the tracking of reactants, intermediates, and products throughout the course of a reaction. mt.comyoutube.com Similarly, Raman spectroscopy is well-suited for in-situ reaction monitoring, including in heterogeneous systems like solid-phase synthesis. oxinst.comnih.govspectroscopyonline.com The development of quantitative Raman models can enable real-time determination of reactant and product concentrations. spectroscopyonline.com For flow synthesis processes, surface-enhanced Raman spectroscopy (SERS) can be used to enhance signal intensity for dilute solutions. jasco-global.com

Implementing these in-situ monitoring techniques in the synthesis of this compound would enable better control over reaction parameters, leading to improved yields, purity, and process safety. The data gathered from such studies could also be used to optimize reaction conditions and scale-up processes more efficiently.

| Spectroscopic Technique | Information Provided | Potential Benefits for Synthesis |

| In-situ FTIR | Real-time tracking of functional group transformations (e.g., amide bond formation). mt.comyoutube.com | Optimization of reaction time, improved yield and purity, mechanistic insights. |

| In-situ Raman | Monitoring of changes in chemical composition and molecular vibrations. oxinst.comnih.govspectroscopyonline.com | Real-time process control, endpoint determination, suitability for flow chemistry. jasco-global.com |

| Near-Infrared (NIR) | Monitoring the formation of amide bonds. researchgate.net | Process analytical technology tool for synthesis monitoring. |

Expanded Applications in Interdisciplinary Scientific Fields

While the current applications of this compound may be limited, its structural motifs—a nitroaromatic ring, an ether linkage, and a dimethylamide group—are present in a wide range of biologically active molecules and functional materials. Future research should explore the potential of this compound and its derivatives in various interdisciplinary fields.

The presence of the nitro group is a common feature in many antimicrobial and antiparasitic drugs. nih.gov For instance, derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide have been investigated as potential antitubercular agents. mdpi.com This suggests that this compound could serve as a scaffold for the development of new therapeutic agents. The biological activity of acetamide (B32628) derivatives has also been explored for antioxidant and anti-inflammatory properties. nih.govresearchgate.net

In the field of materials science, the nitroaromatic moiety can impart useful electronic and optical properties. The biodegradation of nitroaromatic compounds is also an area of significant environmental research, and understanding the metabolic pathways of such compounds is crucial for bioremediation strategies. researchgate.netnih.govmdpi.comnih.gov The potential for this compound to be used as a building block for polymers or as a ligand in coordination chemistry also warrants investigation.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N,N-dimethyl-2-(4-nitrophenoxy)acetamide, and how can reaction conditions be optimized?

- Methodology : Use multi-step synthesis starting with 4-nitrophenol and N,N-dimethylacetamide derivatives. React 4-nitrophenol with chloroacetyl chloride to form 2-(4-nitrophenoxy)acetyl chloride, followed by nucleophilic substitution with dimethylamine. Optimize reaction parameters (temperature, solvent polarity, and stoichiometry) using kinetic studies and TLC monitoring .

- Key Considerations : Avoid hydrolysis of the nitro group by using anhydrous conditions. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC or melting point analysis .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

- NMR Analysis : Assign the methyl groups (N,N-dimethyl) as singlets at ~2.9–3.1 ppm (¹H NMR) and ~35–40 ppm (¹³C NMR). The aromatic protons of the 4-nitrophenoxy group appear as doublets (J ≈ 9 Hz) at ~7.1–8.2 ppm .

- IR & MS : Confirm the nitro group (stretching at ~1520 and 1340 cm⁻¹) and amide C=O (1680–1700 cm⁻¹). Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (expected [M+H]⁺ = 253.095 g/mol) .

Q. What crystallographic methods are suitable for determining the solid-state structure of this compound?

- Procedure : Grow single crystals via slow evaporation in methanol/water. Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELX software. Analyze hydrogen-bonding patterns (e.g., N–H⋯O interactions) with Mercury or OLEX2 .

- Data Interpretation : Calculate R-factors (<5% for high-quality data) and validate geometry using the Cambridge Structural Database (CSD). Report torsion angles to confirm planarity of the nitrophenoxy group .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) enhance understanding of this compound’s reactivity and bioactivity?

- DFT Applications : Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Compare theoretical vs. experimental IR/NMR data to resolve discrepancies .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). Validate binding poses via molecular dynamics simulations (100 ns) and analyze RMSD plots for stability .

Q. What strategies resolve contradictions between experimental and computational data (e.g., unexpected spectroscopic shifts)?

- Troubleshooting : If ¹H NMR shows unexpected splitting, assess solvent effects (DMSO vs. CDCl₃) or dynamic processes (e.g., restricted rotation of the nitrophenoxy group). For IR shifts, check for polymorphism or solvent adducts .

- Advanced Tools : Employ variable-temperature NMR or solid-state NMR to probe conformational flexibility. Cross-reference with X-ray crystallography to confirm intermolecular interactions .

Q. How can hydrogen-bonding networks in the crystal lattice influence physicochemical properties?

- Graph Set Analysis : Classify hydrogen bonds (e.g., C(6) chains or R₂²(8) rings) using Etter’s rules. Correlate packing motifs with solubility or thermal stability .

- Case Study : Compare the crystal structure of this compound with analogues (e.g., 2-(4-chlorophenoxy) derivatives) to identify trends in melting points or hygroscopicity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.